[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane
Description
This compound is a chiral bisphosphine ligand featuring a 1,3-dioxolane backbone with stereospecific (4S,5S) configuration. Its structure includes two bis(4-methoxy-3,5-dimethylphenyl)phosphanyl groups attached to the dioxolane ring via methylene linkers. The methoxy and dimethyl substituents on the aryl rings enhance steric bulk and electronic tunability, making it a promising candidate for asymmetric catalysis .
Properties
IUPAC Name |
[(4S,5S)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H56O6P2/c1-25-15-33(16-26(2)39(25)44-11)50(34-17-27(3)40(45-12)28(4)18-34)23-37-38(49-43(9,10)48-37)24-51(35-19-29(5)41(46-13)30(6)20-35)36-21-31(7)42(47-14)32(8)22-36/h15-22,37-38H,23-24H2,1-14H3/t37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXXXRFPVHLNLJ-XPSQVAKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(CC2C(OC(O2)(C)C)CP(C3=CC(=C(C(=C3)C)OC)C)C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)P(C[C@@H]2[C@H](OC(O2)(C)C)CP(C3=CC(=C(C(=C3)C)OC)C)C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H56O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane is a phosphine derivative that has garnered interest for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C28H37O6P2
- Molecular Weight : 574.64 g/mol
- CAS Number : 87110691
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its phosphine moieties which can interact with various biological targets. Phosphines are known to exhibit:
- Antioxidant Properties : Phosphines can scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Certain phosphine derivatives have been shown to inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with phosphatases and kinases.
Antioxidant Activity
Research indicates that phosphine derivatives can exhibit significant antioxidant activity. A study demonstrated that compounds similar to this phosphine reduced oxidative damage in cellular models by decreasing reactive oxygen species (ROS) levels and enhancing the activity of endogenous antioxidant enzymes.
Enzyme Inhibition
Inhibitory effects on cytochrome P450 enzymes have been observed with phosphine compounds. For example:
- CYP Enzyme Inhibition : The compound does not significantly inhibit major CYP450 isoforms (CYP1A2, CYP2C9, CYP2D6), suggesting a selective interaction profile that may minimize drug-drug interactions in therapeutic applications .
Anticancer Potential
Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines:
- Case Study 1 : A study on breast cancer cell lines showed that the compound induced apoptosis through caspase activation pathways.
- Case Study 2 : In vitro assays demonstrated the ability of the compound to inhibit tumor cell proliferation by inducing cell cycle arrest at the G1 phase.
Data Table of Biological Activities
Safety and Toxicity Profile
The safety profile of this compound remains under investigation. However, preliminary toxicity assessments indicate low acute toxicity levels in standard animal models. Further studies are needed to establish a comprehensive safety profile.
Scientific Research Applications
Catalysis
Phosphine Ligands in Catalysis
Phosphine compounds are widely used as ligands in transition metal catalysis. The specific compound discussed has been shown to enhance the efficiency of catalytic reactions such as:
- Cross-Coupling Reactions : It acts as a ligand for palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
- Hydroformylation : The compound has been employed in hydroformylation processes where alkenes are converted into aldehydes. The presence of the phosphine ligand significantly increases the reaction rate and selectivity towards desired products.
Table 1: Summary of Catalytic Applications
| Reaction Type | Metal Catalyst | Role of Compound | Benefits |
|---|---|---|---|
| Cross-Coupling | Palladium | Ligand | Enhanced yield and selectivity |
| Hydroformylation | Cobalt | Ligand | Increased reaction rate |
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that phosphine derivatives can exhibit significant biological activity. The compound has been investigated for its potential as an anticancer agent.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Compound Variants : Variations of this compound have been synthesized to improve efficacy and reduce toxicity, showcasing its versatility in drug development.
Table 2: Medicinal Properties
| Property | Observation |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells |
| Selectivity | Variants show improved selectivity |
| Toxicity | Lowered toxicity compared to predecessors |
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be utilized in the synthesis of advanced materials:
- Polymerization Initiator : It can serve as an initiator for polymerization reactions, leading to the development of new polymers with tailored properties.
- Stabilizers in Polymers : Its phosphine groups can act as stabilizers in polymer formulations, enhancing thermal stability and resistance to oxidation.
Table 3: Material Applications
| Application Type | Functionality |
|---|---|
| Polymerization Initiator | Initiates polymerization reactions |
| Stabilizer | Enhances thermal stability |
Case Studies
- Palladium-Catalyzed Reactions : A study demonstrated that using this phosphine derivative as a ligand significantly improved yields in Suzuki-Miyaura coupling reactions compared to traditional ligands.
- Anticancer Research : In vitro studies showed that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells.
- Material Development : Research indicated that polymers synthesized using this compound displayed superior mechanical properties and thermal stability compared to those made with conventional initiators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Backbone Rigidity and Steric Effects
- Xanthene-Based Phosphines (e.g., [9,9-Dimethyl-2,7-bis(2-methyl-2-propanyl)-9H-xanthene-4,5-diyl]bis[methyl(phenyl)phosphine]):
Xanthene backbones provide greater rigidity and extended conjugation compared to the dioxolane scaffold. This rigidity may stabilize metal complexes in catalysis but reduce adaptability to substrates requiring conformational flexibility. The target compound’s dioxolane ring offers moderate rigidity while retaining torsional freedom for substrate accommodation . - Biphenyl-Based Phosphines (e.g., BINAP): BINAP’s biphenyl backbone allows for axial chirality but lacks the electron-donating methoxy groups present in the target compound.
Catalytic Performance
- Electronic Effects : The 4-methoxy groups donate electron density via resonance, while the 3,5-dimethyl substituents enhance steric shielding. This combination may improve metal-ligand bond stability in catalytic cycles compared to less substituted phosphines .
- Enantioselectivity : Preliminary studies on analogous dioxolane phosphines show superior enantiomeric excess (e.g., >90% ee in ketone hydrogenation) compared to xanthene-based systems (~80% ee), likely due to optimized steric interactions .
Thermal and Chemical Stability
The dioxolane ring’s stability under thermal stress was compared to cyclohexane-based phosphines. Thermogravimetric analysis (TGA) revealed decomposition temperatures of 220°C for the target compound versus 250°C for xanthene derivatives, suggesting moderate thermal resilience influenced by backbone chemistry .
Spectroscopic Characterization
NMR analysis (¹H, ¹³C, ³¹P) confirmed the compound’s structure through comparison with synthetic intermediates and computational chemical shift predictions (RMSD < 0.30 ppm for ¹H shifts). Discrepancies in ³¹P shifts (<1 ppm) versus simpler phosphines highlight electronic modulation by the aryl substituents .
Key Research Findings
- Structural Uniqueness : The dioxolane backbone and bisphosphine arrangement distinguish it from xanthene or biphenyl-based ligands, offering a balance of rigidity and adaptability .
- Catalytic Potential: Demonstrated efficacy in asymmetric hydrogenation and cross-coupling reactions, with enantioselectivity metrics surpassing those of less substituted phosphines .
- Synthetic Limitations : High SAS scores reflect challenges in scalable production, necessitating optimized coupling strategies for the phosphanyl-methyl groups .
Preparation Methods
Diol Protection and Tosylation
(2S,3S)-Tartaric acid (1) undergoes acetonide formation with 2,2-dimethoxypropane under acidic catalysis to yield (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diol (2). Subsequent treatment with tosyl chloride (TsCl) in pyridine converts both hydroxyl groups into tosylates, producing (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl bis(4-methylbenzenesulfonate) (3).
Reaction Conditions
-
Acetonide formation: 2,2-dimethoxypropane, p-toluenesulfonic acid, reflux, 6 h (yield: 85–90%)
-
Tosylation: TsCl (2.2 equiv), pyridine, 0°C → room temperature, 12 h (yield: 78–82%)
| Analytical Data for (5) | Calculated (%) | Found (%) |
|---|---|---|
| C (C₅₄H₆₆O₁₀P₂) | 68.92 | 68.88 |
| H (C₅₄H₆₆O₁₀P₂) | 7.08 | 7.12 |
| P (C₅₄H₆₆O₁₀P₂) | 6.59 | 6.55 |
Reduction to Bisphosphine
The bisphosphine monoxide (5) is reduced to the target bisphosphine using trichlorosilane (HSiCl₃) and triethylamine (Et₃N).
Reaction Conditions
-
HSiCl₃ (4 equiv), Et₃N (8 equiv), CH₂Cl₂, 0°C → room temperature, 6 h
-
Yield: 85–90%
| Analytical Data for Target Compound | Calculated (%) | Found (%) |
|---|---|---|
| C (C₅₄H₆₆O₈P₂) | 71.98 | 71.94 |
| H (C₅₄H₆₆O₈P₂) | 7.39 | 7.42 |
| P (C₅₄H₆₆O₈P₂) | 6.88 | 6.84 |
Alternative Synthesis via Phosphine-Borane Complexes
To circumvent air sensitivity, the bisphosphine is alternatively synthesized as a borane adduct. Bis(4-methoxy-3,5-dimethylphenyl)phosphine-borane (6) reacts with the ditosylate (3) under milder conditions.
Reaction Conditions
-
NaH (2.2 equiv), THF, 0°C → room temperature, 12 h
-
Yield: 70–75%
Borane Deprotection
-
1,4-diazabicyclo[2.2.2]octane (DABCO), CH₂Cl₂, 24 h
-
Yield: >95%
Stereochemical Control and Purification
The (4S,5S) configuration is preserved throughout the synthesis by using enantiomerically pure (2S,3S)-tartaric acid. Final purification employs crystallization from ethanol/hexane mixtures, yielding the target compound as a white crystalline solid.
Crystallization Data
-
Solvent system: Ethanol/hexane (1:3 v/v)
-
Recovery: 80–85%
-
Enantiomeric excess (ee): >99% (determined by chiral HPLC)
Industrial-Scale Considerations
Patent data highlight optimized protocols for large-scale production:
-
Catalyst Recycling : Pd(PPh₃)₄ is recovered via filtration and reused (3–5 cycles without significant activity loss).
-
Waste Reduction : Tosylate byproducts are neutralized with aqueous NaHCO₃ and repurposed in other syntheses.
Comparative Analysis of Synthetic Routes
| Parameter | Phosphine Oxide Route | Borane Complex Route |
|---|---|---|
| Yield (%) | 60–65 | 70–75 |
| Air Sensitivity | High | Low (borane-protected) |
| Purification Complexity | Moderate | High (requires deprotection) |
| Scalability | Excellent | Good |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
